molecular formula C12H8N2O4 B3053889 3,5-Dinitro-1,1'-biphenyl CAS No. 56813-80-0

3,5-Dinitro-1,1'-biphenyl

Cat. No.: B3053889
CAS No.: 56813-80-0
M. Wt: 244.2 g/mol
InChI Key: CMZJLRGGVLHBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-1,1’-biphenyl is an organic compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It consists of two benzene rings connected by a single bond, with nitro groups attached at the 3 and 5 positions on one of the benzene rings. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Major Products:

Comparison with Similar Compounds

  • 2,2’-Dinitro-1,1’-biphenyl
  • 4,4’-Dinitro-1,1’-biphenyl
  • 2,4-Dinitrotoluene

Comparison: 3,5-Dinitro-1,1’-biphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it undergoes. For example, 2,2’-dinitro-1,1’-biphenyl has nitro groups on adjacent carbons, which can lead to different steric and electronic effects compared to the 3,5-dinitro isomer .

Biological Activity

3,5-Dinitro-1,1'-biphenyl is a nitro-substituted biphenyl compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, toxicological effects, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond with nitro groups (-NO2) attached to the 3 and 5 positions of one of the phenyl rings. The presence of nitro groups is often associated with increased reactivity and biological activity, as they can form reactive intermediates that interact with biological macromolecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a study synthesized N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine and evaluated its antibacterial activity against clinical strains of Klebsiella spp., Staphylococcus aureus, and Pseudomonas spp.. The results indicated that this compound exhibited moderate to excellent antibacterial activity, particularly against Gram-negative bacteria .

Table 1: Antibacterial Activity of N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine

Bacterial StrainZone of Inhibition (mm)Activity Level
Klebsiella spp.18Excellent
Staphylococcus aureus12Moderate
Pseudomonas spp.15Moderate

Toxicological Profile

The toxicological effects of dinitrophenols (DNPs), including this compound and its derivatives, have been extensively studied. DNPs are known to interfere with mitochondrial functions by uncoupling oxidative phosphorylation. This mechanism leads to increased basal metabolic rates and various toxic effects on multiple organ systems .

Table 2: Toxicological Effects Associated with Dinitrophenols

EffectDescriptionReference
Neurological EffectsLethargy, dizziness, ataxia
Cardiovascular EffectsIncreased heart rate and blood pressure
Metabolic EffectsElevated body temperature and blood glucose levels
Hepatic EffectsPotential liver damage in high doses

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular metabolism. The nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress in cells. Additionally, the uncoupling effect on mitochondrial respiration can disrupt ATP production and lead to cellular dysfunction .

Case Studies

Several case studies have documented the effects of exposure to dinitrophenols in both humans and animals. For instance:

  • Case Study 1 : A clinical report described acute poisoning symptoms in a worker exposed to high levels of dinitrophenols, including hyperthermia and cardiovascular instability.
  • Case Study 2 : Animal studies indicated that chronic exposure to dinitrophenols resulted in significant weight loss and metabolic disturbances due to increased energy expenditure.

Properties

IUPAC Name

1,3-dinitro-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJLRGGVLHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205364
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56813-80-0
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.